(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine
Overview
Description
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methylamine, also known as trimethylpyrazolylmethylamine or TMPMA, is a compound that has been studied for its potential applications in a variety of scientific research fields. TMPMA has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for use in laboratory experiments.
Scientific Research Applications
Synthesis of Fluorinated Derivatives
(Ivonin et al., 2015) explored the synthesis of fluorinated derivatives of pyrazole compounds, emphasizing their potential as building blocks in drug discovery and medicinal chemistry. The study highlights the fluorination of trisubstituted pyrazole derivatives as a key step in creating these compounds.
Pyrazole Derivatives in Cancer Research
(Liu et al., 2017) studied the synthesis of 3-phenyl-1H-pyrazole derivatives, which play a crucial role in developing biologically active compounds, particularly in cancer research. This study optimized the synthetic method and highlighted the potential of these compounds in molecular targeted therapy.
Dipeptidyl Peptidase Inhibitors
(Hsu et al., 2009) reported on pyrazole compounds as inhibitors of dipeptidyl peptidases. The study evaluated their biological activities and selective inhibition properties, which are significant in developing new classes of therapeutic agents.
Antimicrobial and Antioxidant Agents
(Chennapragada & Palagummi, 2018) conducted research on pyrazole derivatives, revealing their antimicrobial and antioxidant potential. This suggests their use in new drug discovery and medicinal research.
Cobalt(II) Complexes in Catalysis
(Choi et al., 2015) explored Cobalt(II) complexes containing pyrazole-based ligands, demonstrating their application in catalysis, specifically in polymerization reactions.
Antimicrobial Evaluation
(Ningaiah et al., 2014) synthesized a series of pyrazole-integrated compounds and evaluated their antimicrobial properties, suggesting their potential as antimicrobial agents.
Photochromic Diarylethene Derivatives
(Yang et al., 2007) focused on the synthesis of diarylethene derivatives with a pyrazole unit, studying their photochromic properties, which could be significant in materials science.
Ethylene-like Biological Activity
(Oh et al., 2017) discovered a compound based on pyrazole that induces a triple response in Arabidopsis, similar to ethylene. This highlights its potential in agricultural and plant biology research.
Cyclooxygenase-2 Inhibitors
(Penning et al., 1997) identified sulfonamide-containing 1,5-diarylpyrazole derivatives as inhibitors of cyclooxygenase-2, contributing to the development of new therapeutic agents for conditions like arthritis.
Heterocyclic Chemistry
(Tohnachev et al., 1994) investigated the reaction of pyrazole derivatives in heterocyclic chemistry, emphasizing their significance in creating diverse chemical structures.
Safety and Hazards
properties
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5-7(4-8)6(2)10(3)9-5/h4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVBHLRORWEBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380069 | |
Record name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
352018-93-0 | |
Record name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3,5-Trimethyl-1H-pyrazol-4-yl)methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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